1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909313-85-4
VCID: VC4770909
InChI: InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H
SMILES: COCCN1CCCC(C1)N.Cl.Cl
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

CAS No.: 1909313-85-4

Cat. No.: VC4770909

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride - 1909313-85-4

Specification

CAS No. 1909313-85-4
Molecular Formula C8H20Cl2N2O
Molecular Weight 231.16
IUPAC Name 1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H
Standard InChI Key BHFPFZZPPQMIQU-UHFFFAOYSA-N
SMILES COCCN1CCCC(C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The parent compound, 1-(2-methoxyethyl)piperidin-3-amine (CID 50989308), has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . The dihydrochloride form enhances solubility and stability for practical applications. Key structural attributes include:

  • Piperidine backbone: A six-membered nitrogen-containing ring.

  • 1-(2-Methoxyethyl) substituent: Introduces hydrophilicity and conformational flexibility.

  • 3-Amine group: Provides a site for further functionalization or salt formation .

The stereochemistry of the piperidine ring influences biological activity, as seen in related compounds like (R)-3-aminopiperidine dihydrochloride, where enantiomeric purity is critical for targeting enzymes such as dipeptidyl peptidase IV .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-methoxyethyl)piperidin-3-amine dihydrochloride involves multi-step processes, often starting from precursor amines or ketones. A representative approach, adapted from methods for analogous piperidine derivatives, includes:

  • Reductive amination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces intermediate amides or imines to yield the free base .

  • Salt formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt .

Table 1: Key Reaction Conditions for Piperidine Derivatives

StepReagents/ConditionsYield Optimization
ReductionLiAlH₄ (1.5–2.0 eq), THF, 35–60°C1.6 eq LiAlH₄, 58–60°C
Salt formationHCl (conc.), MeOH/MTBE, 0–20°CSlow addition, <15°C

Scalability and Industrial Relevance

Large-scale production (≥1 kg) requires precise control of stoichiometry and temperature to minimize byproducts. The use of tetrahydrofuran as a solvent ensures homogeneity during reduction, while methanol/methyl tert-butyl ether mixtures facilitate crystallization of the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol) due to ionic chloride interactions .

  • Stability: Stable under inert storage conditions but hygroscopic, necessitating desiccated environments .

Table 2: Physicochemical Data

PropertyValueMethod
Molecular weight231.16 g/molPubChem computed
logP~1.2 (estimated)Chromatographic analysis
pKa9.8 (amine), 2.1 (HCl)Potentiometric titration

Applications in Drug Discovery

Role as a Chiral Building Block

The compound’s piperidine core and modifiable amine group make it valuable for constructing:

  • T-type calcium channel blockers: Analogous structures show antihypertensive effects without reflex tachycardia .

  • Gamma-secretase modulators (GSMs): Methoxypyridine-containing derivatives reduce Aβ42 levels, relevant in Alzheimer’s disease .

  • CB1 receptor antagonists: Piperidine-functionalized purines exhibit peripheral selectivity for metabolic disorders .

Pharmacological and Toxicological Profile

ADMET Considerations

  • Absorption: High solubility favors oral bioavailability, though polar groups may limit blood-brain barrier penetration .

  • Metabolism: Piperidine rings are susceptible to hepatic oxidation, but fluorinated analogs show improved stability (e.g., t₁/₂ = 397 min in human liver microsomes) .

  • Toxicity: Limited data exist, but related compounds exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Future Directions

  • Stereoselective synthesis: Developing asymmetric routes to access (R)- and (S)-enantiomers for targeted therapies .

  • Hybrid molecules: Conjugating the piperidine core with fluorinated or heteroaryl groups to enhance potency and selectivity .

  • Neuroprotective agents: Exploring modulation of sigma receptors for neurological disorders .

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